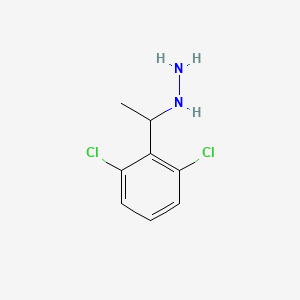

(1-(2,6-Dichlorophenyl)ethyl)hydrazine

Description

Contextual Significance of Hydrazine (B178648) Derivatives in Contemporary Chemical Research

Hydrazine derivatives are a critical class of compounds in organic chemistry, recognized for their diverse reactivity and wide-ranging applicability in synthesis. nbinno.com These nitrogen-rich molecules, in which one or more hydrogen atoms of hydrazine (N₂H₄) are replaced by organic substituents, exhibit a broad spectrum of chemical behaviors. nbinno.com They can function as nucleophiles, reducing agents, and foundational units for the construction of heterocyclic compounds. nbinno.com Their capacity to form stable nitrogen-nitrogen bonds and participate in condensation reactions makes them invaluable for assembling complex molecular frameworks. nbinno.com

The importance of hydrazine derivatives is particularly evident in their role as intermediates for the synthesis of various heterocyclic systems, such as pyrazoles, pyridazines, and triazoles, which are prevalent in pharmaceuticals and agrochemicals. nbinno.commdpi.com The reactivity of the nitrogen atoms allows for participation in cyclization reactions, leading to the formation of these important chemical rings. nbinno.com Furthermore, hydrazones, a subclass of hydrazine derivatives formed from the reaction of hydrazines with aldehydes or ketones, are crucial synthons for creating five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com The utility of these compounds extends to materials science, where they are used in the manufacturing of polymers and glues. mdpi.com The N-N linkage is a key structural motif in numerous bioactive agents, highlighting the continued importance of this class of compounds in the development of new pharmaceutical and agricultural products. nih.gov

Structural Characteristics and IUPAC Nomenclature of (1-(2,6-Dichlorophenyl)ethyl)hydrazine

The compound this compound is a substituted hydrazine featuring a dichlorinated phenyl ring and an ethyl group. Its systematic IUPAC name is 1-(1-(2,6-dichlorophenyl)ethyl)hydrazine . The structure consists of a central hydrazine core (-NH-NH₂). One nitrogen atom of the hydrazine is attached to an ethyl group at the first carbon position. This carbon is, in turn, bonded to a phenyl ring. The phenyl ring is substituted with two chlorine atoms at positions 2 and 6. This specific substitution pattern on the aromatic ring significantly influences the molecule's steric and electronic properties.

The key structural features include the chiral center at the carbon atom of the ethyl group, which is bonded to the phenyl ring and the hydrazine moiety. The presence of the bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring restricts the rotation around the carbon-phenyl bond, which can have significant implications for its conformational preferences and reactivity in chemical transformations.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-(1-(2,6-dichlorophenyl)ethyl)hydrazine |

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| Molecular Weight | 205.08 g/mol chemicalbook.com |

| CAS Number | 1260648-90-5 chemicalbook.com |

Research Trajectories and Academic Relevance of the Compound and its Derivatives

While direct research on this compound is not extensively detailed in readily available literature, the academic relevance of its parent structure, (2,6-Dichlorophenyl)hydrazine, and its derivatives is well-documented. This body of research provides a clear indication of the scientific interest and potential applications of this class of compounds. (2,6-Dichlorophenyl)hydrazine serves as a key intermediate in the synthesis of more complex molecules, particularly arylhydrazones. nih.govontosight.ai

A significant research trajectory involves the synthesis of hydrazone derivatives for the development of novel materials and ligands. For instance, (2,6-Dichlorophenyl)hydrazine is reacted with various aldehydes, such as 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde, to synthesize new azo dyes like (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine. nih.govnih.gov The primary focus of this research is the detailed analysis of their molecular and crystal structures. nih.goviucr.org

Detailed research findings on these derivatives often involve advanced analytical techniques, such as X-ray crystallography and Hirshfeld surface analysis. nih.goviucr.orgresearchgate.net These studies elucidate the intricate network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which govern the crystal packing. nih.goviucr.orgdoaj.org For example, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the 2,6-dichlorophenyl ring and the nitro-substituted benzene (B151609) ring are inclined at a dihedral angle of 26.25 (16)°. iucr.orgresearchgate.net The analysis of these non-covalent interactions is crucial for crystal engineering and the rational design of new materials with specific properties. nih.goviucr.org The functionalization of the arylhydrazone skeleton is pursued to create molecules that can participate in weak intermolecular interactions, which are vital for driving synthesis and catalysis. nih.goviucr.org This highlights the academic relevance of the this compound scaffold as a precursor to functional organic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)ethylhydrazine |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(12-11)8-6(9)3-2-4-7(8)10/h2-5,12H,11H2,1H3 |

InChI Key |

NUGVRIWTZLKNST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)NN |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of 1 2,6 Dichlorophenyl Ethyl Hydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts a rich and varied reactivity profile, making it a versatile functional group in organic synthesis.

Nucleophilic Character and Substitution Reactions

The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of nucleophilic substitution reactions. Hydrazines are known to react with electrophilic centers, displacing leaving groups. For instance, in reactions with activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, hydrazine acts as a potent nucleophile to displace the chloride ion in a nucleophilic aromatic substitution (SNA r) mechanism. ccsenet.orgsemanticscholar.orgresearchgate.net The reaction typically proceeds via an addition-elimination pathway, where the rate-determining step can be either the formation of the intermediate Meisenheimer complex or the departure of the leaving group, depending on the specific substrate and reaction conditions. semanticscholar.orgresearchgate.net

The nucleophilicity of (1-(2,6-Dichlorophenyl)ethyl)hydrazine is, however, modulated by the electronic effects of the dichlorophenyl ring, a factor discussed in section 3.2.1.

Redox Chemistry: Oxidation Pathways to Azo Compounds and Reductive Transformations

The hydrazine functional group is redox-active and can undergo both oxidation and reduction.

Oxidation Pathways: The oxidation of hydrazines is a common method for the synthesis of azo compounds (R-N=N-R'). wikipedia.org Various oxidizing agents can achieve this transformation. Metal-free methods, utilizing systems like sodium nitrite (B80452)/nitric acid in the presence of oxygen, have been developed for the environmentally friendly synthesis of azo compounds from arylhydrazides. rsc.orgresearchgate.net Other practical oxidants include trichloroisocyanuric acid (TCCA), which provides a highly efficient, metal-free chemical oxidation of hydrazines under mild conditions. organic-chemistry.org The oxidation process involves the removal of two hydrogen atoms from the hydrazine moiety to form the N=N double bond.

Depending on the oxidizing agent and reaction conditions, the oxidation of substituted hydrazines can sometimes lead to the formation of an unstable azo compound, which may undergo further reactions to yield hydrocarbons and nitrogen gas. youtube.com

| Oxidizing System | Conditions | Product Type | Reference |

|---|---|---|---|

| NaNO2 / HNO3 / O2 | Aerobic, metal-free | Azo Compound | rsc.org |

| Trichloroisocyanuric acid (TCCA) | THF, Room temperature | Azo Compound | organic-chemistry.org |

| Cupric (Cu2+) or Ferric (Fe3+) ions | Aqueous medium | Hydrocarbon + N2 (via azo intermediate) | youtube.com |

| Visible light / Organic photocatalyst | Aerobic, mild conditions | Azo Compound | researchgate.net |

Reductive Transformations: Conversely, hydrazine and its derivatives are effective reducing agents, a property utilized in various synthetic transformations. bohrium.com In its role as a reductant, the hydrazine moiety is itself oxidized, typically to nitrogen gas, which is a thermodynamically stable and environmentally benign byproduct. bohrium.com This reducing power is harnessed in reactions such as the Wolff-Kishner reduction, where a hydrazone intermediate is reduced to an alkane. libretexts.orglibretexts.org

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a type of nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netscribd.com The reaction is typically straightforward and high-yielding, often catalyzed by a small amount of acid. researchgate.netmdpi.com

The formation of the C=N double bond creates a stable hydrazone structure. This reaction has been specifically demonstrated for (2,6-dichlorophenyl)hydrazine, which reacts with substituted benzaldehydes (e.g., 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde) in refluxing ethanol (B145695) to produce the corresponding (E)-1-(2,6-dichlorophenyl)-2-(substituted-benzylidene)hydrazine products. nih.goviucr.org The E configuration about the C=N bond is typically favored. nih.gov

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| (2,6-Dichlorophenyl)hydrazine | 2-Nitrobenzaldehyde | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | nih.gov |

| (2,6-Dichlorophenyl)hydrazine | 3-Nitrobenzaldehyde | (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | iucr.org |

| Phenylhydrazine | Generic Aldehyde/Ketone | Phenylhydrazone | wikipedia.org |

| (2,4,6-Trichlorophenyl)hydrazine | 2-Acetylbenzofuran | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | mdpi.com |

Influence of the Dichlorophenyl Moiety on Reaction Pathways

The 2,6-dichlorophenyl group is not a passive spectator; it actively influences the reactivity of the attached ethylhydrazine (B1196685) side chain through a combination of electronic and steric effects.

Electronic and Steric Effects of Ortho-Chlorine Substituents

The two chlorine atoms positioned ortho to the point of attachment exert significant influence on the molecule's reactivity.

Electronic Effects: Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the phenyl ring and, by extension, on the nitrogen atoms of the hydrazine moiety. This decrease in electron density lowers the basicity and nucleophilicity of the hydrazine group compared to an unsubstituted phenylhydrazine. This deactivation can slow down reactions that rely on the nucleophilic character of the hydrazine, such as substitution and condensation reactions.

Steric Effects: The presence of two bulky chlorine atoms in the ortho positions creates significant steric hindrance around the C1-N bond. This steric crowding can physically impede the approach of reactants to the hydrazine nitrogen atoms, particularly the nitrogen atom directly attached to the ring. This can influence the rate and outcome of reactions, potentially favoring pathways that are less sterically demanding. For example, in reactions involving the hydrazine moiety, large reagents may encounter difficulty in accessing the reactive sites.

The combination of these opposing electronic and steric factors results in a finely tuned reactivity profile for the molecule. researchgate.net

Aromatic Substitution Reactivity

The dichlorophenyl ring itself can undergo electrophilic aromatic substitution (SEAr), although its reactivity is heavily modified by the existing substituents. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu

The directing effects of the substituents on the ring determine the position of the incoming electrophile:

Chlorine Atoms: The chlorine atoms are deactivating groups due to their electron-withdrawing inductive effect, making the ring less reactive towards electrophiles than benzene (B151609). However, due to the resonance donation of their lone pairs, they are ortho, para-directors. ck12.org

Ethylhydrazine Group: The -(CH(CH3)NHNH2) group is considered an activating group because the nitrogen atom can donate electron density to the ring via resonance. It is also an ortho, para-director. wikipedia.org

In this compound, the positions available for substitution are C3, C4, and C5. The directing effects on these positions are as follows:

Position C3: ortho to the chlorine at C2.

Position C4: para to the ethylhydrazine group at C1, meta to the chlorine at C2, and para to the chlorine at C6.

Position C5: ortho to the chlorine at C6.

Considering these influences, electrophilic attack is most likely to occur at the C4 (para) position. This position is activated by the strong para-directing ethylhydrazine group and is also the para position relative to one chlorine and meta to the other. The C3 and C5 positions are sterically hindered by the adjacent chlorine atoms and are less electronically favored. Therefore, the regiochemical outcome of electrophilic aromatic substitution on this molecule is predicted to strongly favor substitution at the C4 position.

Synthetic Utility in Heterocyclic Annulation and Scaffold Construction

The presence of two adjacent nitrogen atoms in this compound makes it an ideal building block for the synthesis of five-membered aromatic heterocycles. Its application in forming pyrazole (B372694), triazole, and thiadiazole rings, as well as its role in cycloaddition reactions, highlights its importance in medicinal and materials chemistry.

Formation of Pyrazole, Triazole, and Thiadiazole Derivatives

The construction of azole rings is a prominent application of substituted hydrazines. These reactions typically involve the condensation of the hydrazine with a reagent that provides the remaining atoms needed to form the heterocyclic ring.

Pyrazoles:

The most established method for pyrazole synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions, which involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govyoutube.combeilstein-journals.org For this compound, this reaction would proceed by initial condensation of one of the hydrazine nitrogens with a carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comresearchgate.net

The reaction with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two regioisomeric products, although the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound often favor the formation of one isomer. A variety of 1,3-dielectrophilic partners, including β-ketoesters, β-diketones, and α,β-unsaturated carbonyl compounds, can be employed in this synthesis. nih.govnih.gov

| Hydrazine Derivative (General) | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative (General Structure) | Reference |

|---|---|---|---|

| R-NHNH₂ | Acetylacetone | 1-R-3,5-dimethylpyrazole | nih.govyoutube.com |

| R-NHNH₂ | Ethyl Acetoacetate | 1-R-3-methyl-5-pyrazolone | hilarispublisher.com |

| R-NHNH₂ | Dibenzoylmethane | 1-R-3,5-diphenylpyrazole | nih.gov |

| R-NHNH₂ | Chalcones (α,β-unsaturated ketones) | 1,3,5-trisubstituted pyrazoles (after oxidation of pyrazoline intermediate) | nih.govnih.gov |

Triazoles:

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several established routes. A common method involves the reaction of the hydrazine with reagents that can provide a one-carbon unit, such as formamide (B127407) or orthoesters. organic-chemistry.org A highly regioselective, one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org

Alternatively, the hydrazine can be converted into an amidrazone, which then undergoes cyclization with various electrophiles like acid chlorides or anhydrides. Another approach is the oxidative cyclization of hydrazones with amines or nitriles, which offers a pathway to multi-substituted 1,2,4-triazoles. rsc.org

| Starting Material from Hydrazine | Reagent | Resulting Triazole Product (General) | Reference |

|---|---|---|---|

| Hydrazine (R-NHNH₂) | Formamide | 1-R-1,2,4-triazole | organic-chemistry.org |

| Acylhydrazine (R-CONHNH₂) | Amidine | 3,5-Disubstituted-1,2,4-triazole | acs.org |

| Hydrazone (R-N=CR'R") | Nitriles | Multi-substituted N-alkyl-1,2,4-triazoles | rsc.org |

| Hydrazone | Cyanamide | 5-Amino-1,2,4-triazole derivatives | rsc.org |

Thiadiazoles:

For the synthesis of 1,3,4-thiadiazoles, this compound is typically first converted into a thiosemicarbazide (B42300) or a related thio-derivative. This is commonly achieved by reacting the hydrazine with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic conditions. chemmethod.comchemmethod.com For instance, reaction with a carboxylic acid or its derivative in the presence of a strong acid like sulfuric acid leads to the formation of 2,5-disubstituted 1,3,4-thiadiazoles. chemmethod.com This transformation is a robust and widely used method for accessing this important heterocyclic scaffold. nih.govresearchgate.net

| Intermediate from Hydrazine | Cyclizing Agent | Resulting Thiadiazole Product (General) | Reference |

|---|---|---|---|

| Thiosemicarbazide (R-NHNH-C(S)-NH₂) | Concentrated H₂SO₄ | 2-Amino-5-R-1,3,4-thiadiazole | chemmethod.com |

| Acylthiosemicarbazide (R-NHNH-C(S)-NHCOR') | Acid (e.g., H₂SO₄, PPA) | 2-(R'-amino)-5-R-1,3,4-thiadiazole | nih.gov |

| Acylhydrazine (R-CONHNH₂) | Phosphorus Pentasulfide (P₄S₁₀) | 2-R-5-R'-1,3,4-thiadiazole | nih.gov |

Cycloaddition Reactions and Other Heterocyclic Formations

Beyond simple cyclocondensations, the reactivity of this compound can be harnessed in more complex transformations like cycloaddition reactions. These reactions are powerful tools for constructing polycyclic and stereochemically rich structures.

Cycloaddition Reactions:

A key strategy involves the in-situ or ex-situ formation of a hydrazone from this compound by reaction with an aldehyde or ketone. nih.gov These hydrazones can then participate in a variety of cycloaddition reactions. researchgate.net For instance, hydrazones can act as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkenes or alkynes, to generate five-membered heterocyclic rings like pyrazolines or pyrazoles. acs.orgnih.gov

The specific nature of the hydrazone and the dipolarophile dictates the outcome of the reaction. The electron-withdrawing nature of the 2,6-dichlorophenyl group can influence the reactivity and regioselectivity of the cycloaddition. acs.orgnih.gov Furthermore, hydrazone-substituted alkynes have been shown to participate in [2+2] cycloaddition retroelectrocyclization reactions, showcasing another avenue for their synthetic utility. acs.org

Other Heterocyclic Formations:

The versatility of the hydrazine moiety allows for its incorporation into a range of other heterocyclic systems. For example, reaction with 1,4-dicarbonyl compounds or their equivalents can lead to the formation of six-membered pyridazine (B1198779) (1,2-diazine) rings. thieme.com Additionally, multicomponent reactions involving hydrazines, aldehydes, and active methylene (B1212753) compounds can provide access to complex fused heterocyclic systems, such as pyranopyrazoles. nih.gov The development of novel cascade reactions continues to expand the scope of hydrazine derivatives in constructing diverse molecular architectures. ru.nl

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Ethyl Acetoacetate |

| Dibenzoylmethane |

| Formamide |

| Cyanamide |

| Sulfuric Acid |

| Phosphorus Pentasulfide |

| Pyranopyrazole |

| Pyridazine |

| Pyrazole |

| Pyrazoline |

| Thiadiazole |

| Triazole |

Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dichlorophenyl Ethyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. For (1-(2,6-Dichlorophenyl)ethyl)hydrazine, the spectra would reveal distinct signals corresponding to the protons and carbons of the 2,6-dichlorophenyl ring and the ethylhydrazine (B1196685) moiety.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the protons of the hydrazine (B178648) (-NH-NH₂) group. The aromatic region would likely display a complex pattern due to the symmetrical substitution of the phenyl ring. The protons on the hydrazine group may appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would show distinct resonances for the carbons of the dichlorophenyl ring and the ethyl group. The two chlorine atoms create a symmetrical substitution pattern on the phenyl ring, which would be reflected in the number of unique carbon signals. The chemical shifts would be influenced by the electronegativity of the chlorine and nitrogen atoms.

The predicted chemical shifts (δ) for the primary protons and carbons of this compound are summarized in the table below. These predictions are based on standard chemical shift values and data from analogous structures like (2,6-dichlorophenyl)hydrazine. nih.govchemicalbook.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration (for ¹H) |

| ¹H | Aromatic (H-3, H-5) | 7.2 - 7.4 | Doublet (d) | 2H |

| ¹H | Aromatic (H-4) | 6.9 - 7.1 | Triplet (t) | 1H |

| ¹H | -NH- | Variable (e.g., 4.0 - 5.0) | Broad Singlet (br s) | 1H |

| ¹H | -NH₂ | Variable (e.g., 3.0 - 4.0) | Broad Singlet (br s) | 2H |

| ¹H | Ethyl (-CH-) | 3.5 - 4.0 | Quartet (q) | 1H |

| ¹H | Ethyl (-CH₃) | 1.2 - 1.5 | Doublet (d) | 3H |

| ¹³C | Aromatic (C-1) | ~145 | - | - |

| ¹³C | Aromatic (C-2, C-6) | ~128 | - | - |

| ¹³C | Aromatic (C-3, C-5) | ~129 | - | - |

| ¹³C | Aromatic (C-4) | ~120 | - | - |

| ¹³C | Ethyl (-CH-) | 50 - 60 | - | - |

| ¹³C | Ethyl (-CH₃) | 15 - 25 | - | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the methine (-CH-) proton and the methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This would definitively link the predicted proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would help to determine the preferred conformation of the ethylhydrazine side chain relative to the dichlorophenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and are used to identify the functional groups present.

For this compound, the key expected vibrational bands are:

N-H Stretching: The hydrazine moiety (-NH-NH₂) would give rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretches of the -NH₂ group. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

N-H Bending: The bending (scissoring) vibration of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N bond stretch is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Both IR and Raman techniques would be valuable, as some vibrational modes may be more active in one than the other, providing a more complete picture of the molecule's vibrational framework. nih.gov

Mass Spectrometry (MS): Ionization Techniques and Fragmentation Patterns for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns. The molecular formula of this compound is C₈H₁₀Cl₂N₂, corresponding to a molecular weight of 205.08 g/mol . chemicalbook.com

Using an ionization technique like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule would be converted into a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The high-resolution mass spectrum would confirm the elemental composition. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

Upon collisional activation (in MS/MS experiments), the molecular ion would break apart into smaller, stable fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. Expected fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydrazine group, resulting in the loss of a methyl radical (•CH₃) to form a stable ion.

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen single bond.

Loss of the Ethyl Group: Cleavage of the bond between the phenyl ring and the ethylhydrazine side chain.

Fragments of the Dichlorophenyl Ring: Characteristic ions corresponding to the C₆H₃Cl₂⁺ fragment.

X-ray Crystallography for Definitive Molecular Geometry and Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in the solid state.

While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides valuable insight into the expected geometry of the 2,6-dichlorophenyl moiety. For instance, the crystal structures of hydrazone derivatives like (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine have been extensively studied. nih.govnih.gov

Based on the analysis of its derivatives, the following structural features of the 2,6-dichlorophenyl group within the target molecule can be anticipated:

Bond Lengths: The C-C bond lengths within the aromatic ring would be in the typical range of 1.37-1.40 Å. The C-Cl bond lengths are expected to be approximately 1.73-1.74 Å. The C-N bond connecting the ring to the hydrazine group would be around 1.42 Å.

Bond Angles: The internal C-C-C angles of the phenyl ring would be close to the ideal 120° for sp² hybridized carbons, although some distortion may occur due to the bulky chlorine substituents. The C-C-Cl and C-C-N angles would also be approximately 120°.

Supramolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding in Crystal Packing

The solid-state architecture of crystalline materials is dictated by a complex interplay of non-covalent interactions. In the case of this compound and its derivatives, the crystal packing is predominantly governed by a combination of hydrogen bonds, π-π stacking, and halogen bonding. Analysis of structurally similar compounds, such as (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, provides significant insights into the supramolecular assembly.

Hydrogen Bonding: In the crystal structures of related dichlorophenyl hydrazine derivatives, classical and non-classical hydrogen bonds play a crucial role in the formation of stable, extended networks. The hydrazine moiety is a potent hydrogen bond donor (N-H), while the chlorine atoms and other functional groups can act as acceptors. For instance, in (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, molecules are linked by N-H···O and C-H···O hydrogen bonds, forming pairs of hydrogen-bonded molecular layers. nih.govcardiff.ac.ukacs.org The presence of the dichlorophenyl ring also introduces the possibility of C-H···Cl interactions, which further contribute to the stability of the crystal lattice. nih.govcardiff.ac.ukacs.org

π-π Stacking: The aromatic nature of the 2,6-dichlorophenyl ring facilitates π-π stacking interactions, which are a significant driving force in the crystal packing of these compounds. In both the 2-nitro and 3-nitro benzylidene derivatives of (1-(2,6-dichlorophenyl)hydrazine), face-to-face π-π stacking interactions are observed between the dichlorophenyl ring and the nitro-substituted benzene (B151609) ring of adjacent molecules. nih.govcardiff.ac.ukacs.orgnih.govresearchgate.net These interactions contribute to the formation of columnar or layered structures within the crystal. The shape-index of the Hirshfeld surface for these compounds clearly indicates the presence of π-π interactions. researchgate.net

A quantitative breakdown of the intermolecular contacts from Hirshfeld surface analysis for two closely related derivatives is presented in the table below.

| Intermolecular Contact | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine Contribution (%) nih.gov | (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine Contribution (%) nih.govcardiff.ac.ukacs.org |

| H···H | 23.0 | 22.1 |

| O···H/H···O | 20.1 | 19.7 |

| Cl···H/H···Cl | 19.0 | 20.5 |

| C···C | 11.2 | 11.1 |

| C···H/H···C | 8.0 | 8.3 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are determined by its electronic structure and the transitions between different electronic states. For this compound and its derivatives, the presence of the dichlorophenyl ring and the hydrazine moiety are the primary determinants of their spectroscopic behavior.

Computational and Theoretical Investigations of 1 2,6 Dichlorophenyl Ethyl Hydrazine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.govripublication.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, stability, and spectroscopic properties of (1-(2,6-Dichlorophenyl)ethyl)hydrazine.

A crucial first step in the computational study of a molecule is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy. researchgate.netresearcher.life For a flexible molecule like this compound, this process can identify the most stable conformation. Different starting geometries can be used to explore the potential energy surface and locate various local minima corresponding to different conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Furthermore, DFT can be employed to study the relative stabilities of different isomers and tautomers of this compound. By calculating the electronic energy of each species, it is possible to predict which form is the most stable under a given set of conditions.

Below is a hypothetical data table illustrating the kind of energetic information that could be obtained from such a study.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A | B3LYP/6-31G(d) | 0.00 |

| Conformer B | B3LYP/6-31G(d) | 1.52 |

| Tautomer 1 | B3LYP/6-31G(d) | 5.78 |

| Tautomer 2 | B3LYP/6-31G(d) | 8.21 |

| This data is illustrative and does not represent actual experimental or calculated values. |

DFT calculations can be a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.netacs.org By calculating the nuclear magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the different nuclei in this compound. nih.govrsc.org These theoretical predictions can be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. Comparing the calculated and experimental vibrational spectra can help in the assignment of the observed bands to specific vibrational modes of the molecule.

An illustrative table of predicted spectroscopic data is provided below.

| Parameter | Nucleus/Bond | Calculated Value |

| ¹H NMR Chemical Shift | N-H | 5.4 ppm |

| ¹³C NMR Chemical Shift | C-Cl | 130.2 ppm |

| IR Frequency | N-H stretch | 3350 cm⁻¹ |

| IR Frequency | C-Cl stretch | 750 cm⁻¹ |

| This data is illustrative and does not represent actual experimental or calculated values. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity. researchgate.netbhu.ac.in The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of different potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack. For this compound, the MEP could reveal the most likely sites for protonation or interaction with other charged species.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it is associated with the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. mdpi.com For this compound, analysis of the FMOs would provide insights into its reactivity in various chemical reactions.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods can be used to investigate the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Such studies could be applied to understand the synthesis of this compound, its decomposition pathways, or its reactions with other molecules. mdpi.comarxiv.org For example, a computational study could elucidate the mechanism of its formation from its precursors or its potential oxidation or reduction pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of a molecule in solution can be significantly influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase. acs.orgresearchgate.netacs.org

In an MD simulation, the motion of a molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. pku.edu.cnbioinformaticsreview.com This allows for the exploration of the conformational space of this compound in a particular solvent, providing insights into its flexibility and the preferred conformations in solution. Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent.

Mechanistic Studies of Molecular Interactions of 1 2,6 Dichlorophenyl Ethyl Hydrazine Derivatives Non Clinical Focus

In Vitro Biochemical Target Engagement and Interaction Analysis

The initial engagement with biological macromolecules is a critical determinant of a compound's activity. For derivatives of (1-(2,6-dichlorophenyl)ethyl)hydrazine, this has been explored through enzyme inhibition assays, receptor binding profiling, and the identification of specific molecular targets in cellular models.

Enzyme Inhibition and Activation Mechanisms at the Molecular Level (e.g., Sterol 14α-Demethylase)

A significant area of investigation for nitrogen-containing compounds is the inhibition of cytochrome P450 enzymes, with Sterol 14α-demethylase (CYP51) being a prominent example. CYP51 is a crucial enzyme in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Inhibition of this enzyme is the established mechanism for azole antifungal drugs. nih.gov These drugs typically function by coordinating their nitrogen-containing heterocyclic ring to the heme iron atom in the active site of CYP51, thereby blocking substrate access and halting sterol production. nih.govpsu.edu

Hydrazine (B178648) derivatives, containing a reactive nitrogen moiety, are also studied as potential enzyme inhibitors. For instance, various substituted hydrazines are known to act as inhibitors of monoamine oxidase, another critical enzyme, through mechanisms that can be both reversible and irreversible. nih.gov Phenylhydrazine, in particular, has been shown to be an irreversible inhibitor of quinone-dependent amine oxidases like lysyl oxidase. nih.gov While direct enzymatic inhibition data for this compound is limited, the chemical precedent set by other hydrazine-containing molecules suggests that interaction with heme-containing enzymes like CYP51 is a plausible mechanism of action. The potency of such inhibition often depends on the specific substituents on the aromatic ring. bangor.ac.ukresearchgate.net

| Enzyme Target | Compound Class | General Inhibition Mechanism | Key Findings |

| Sterol 14α-demethylase (CYP51) | Azole Antifungals | Coordination of heterocyclic nitrogen to the heme iron in the enzyme's active site, blocking substrate binding. nih.govpsu.edu | Potent inhibition of fungal CYP51 is a primary mechanism for antifungal activity. Specificity for fungal vs. human CYP51 varies among compounds. psu.edu |

| Monoamine Oxidase (MAO) | Substituted Hydrazines | Can involve both reversible competitive inhibition and irreversible, time-dependent inhibition. nih.gov | The product of enzymatic oxidation of the hydrazine can act as a more potent inhibitor. nih.gov |

| Lysyl Oxidase (LOX) | Phenylhydrazine | Irreversible inhibition through interaction with the enzyme's quinone cofactor. nih.gov | Hydrazide-based functional groups are being explored as cores for developing selective LOX inhibitors. nih.gov |

Receptor Binding and Ligand-Protein Interaction Profiling (e.g., molecular docking, biophysical assays)

Understanding how a ligand binds within a protein's active site is fundamental to explaining its activity. While specific biophysical assay data for this compound is not extensively published, computational and crystallographic studies on structurally related derivatives provide significant insight.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. researchgate.netnih.gov Studies on various hydrazone derivatives show their potential to bind to the active sites of enzymes like cholinesterases and protein kinases, forming key interactions that stabilize the complex. mdpi.comnih.gov These interactions typically include hydrogen bonds and hydrophobic contacts. researchgate.netthaiscience.info

X-ray crystallography studies on derivatives such as (E)-1-(2,6-dichlorophenyl)-2-(nitrobenzylidene)hydrazine reveal the precise nature of intermolecular forces at play. nih.govresearchgate.net These analyses demonstrate the importance of various non-covalent interactions in forming stable crystal lattice structures, which can be extrapolated to understand ligand-protein binding. The key interactions identified for this structural class include:

π-π Stacking: Face-to-face interactions between the dichlorophenyl ring and other aromatic systems. nih.govresearchgate.net

Hydrogen Bonding: Interactions involving the hydrazine moiety's N-H group and electronegative atoms like oxygen (N—H⋯O) or chlorine (N—H⋯Cl). nih.govresearchgate.net

Other Weak Interactions: Contacts such as C—H⋯O and C—H⋯Cl further contribute to molecular packing and binding. researchgate.net

The 2,6-dichloro substitution pattern significantly influences the molecule's conformation, affecting the dihedral angle between the phenyl ring and the rest of the molecule, which in turn dictates how it fits into a binding pocket. nih.gov

| Interaction Type | Description | Relevance to this compound Scaffold |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The dichlorophenyl ring can participate in stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein's active site. nih.govresearchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The N-H group of the hydrazine moiety is a potential hydrogen bond donor. The chlorine atoms can act as weak hydrogen bond acceptors. nih.govresearchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The dichlorophenyl and ethyl groups contribute to the molecule's hydrophobicity, favoring binding in nonpolar pockets of a receptor. |

Identification of Specific Molecular Targets in Cellular Models (e.g., in vitro assays for cholesterol absorption inhibition)

Identifying specific molecular targets within a cellular context is key to understanding a compound's biological effect. Based on the potential for CYP51 inhibition, a logical consequence to explore is the modulation of cholesterol homeostasis. Inhibition of CYP51, which acts downstream of HMG-CoA reductase, is a known strategy for lowering cholesterol production. nih.gov

Furthermore, studies have shown that hydrazine-containing compounds can prevent lipid accumulation in macrophages in vitro. nih.gov This effect was achieved by inhibiting the glycation of low-density lipoproteins (LDL), a modification that leads to their uptake by macrophages and the formation of foam cells, a key event in atherosclerosis. nih.gov The mechanism involves the hydrazine moiety acting as a "carbonyl scavenger," intercepting reactive aldehydes that would otherwise modify LDL. nih.gov This suggests that beyond direct enzyme inhibition, this compound and its derivatives could act by chemically neutralizing pathogenic metabolites. In vitro assays using macrophage cell lines can quantify the inhibition of foam cell formation and cellular sterol accumulation. nih.gov

Elucidation of Biological Pathway Modulations at the Cellular Level (e.g., mesenchymal stem cell differentiation in vitro)

Mesenchymal stem cells (MSCs) are multipotent cells whose differentiation into various lineages (e.g., bone, cartilage, fat) is tightly controlled by a complex network of signaling pathways. mdpi.com Small molecules are increasingly used as tools to probe and direct these differentiation processes. mdpi.com The modulation of MSC fate can be achieved by targeting key signaling pathways involved in development, such as those mediated by TGF-beta, Wnt, and MAP kinases (MAPK). nih.govnih.gov

While specific studies detailing the effects of this compound on MSC differentiation are not prominent in the literature, the general principle involves screening chemical libraries to find compounds that can influence cell fate decisions. mdpi.com Biophysical and chemical cues from the cellular microenvironment can activate signaling cascades, often involving focal adhesion kinase (FAK) and MAPK pathways, which ultimately influence the expression of lineage-specific genes. nih.govmdpi.com The potential for hydrazine derivatives to interact with various enzymes and receptors suggests they could plausibly intersect with these signaling networks, but dedicated studies are required to confirm such effects and elucidate the specific pathways involved. maynoothuniversity.ie

Fundamental Structure-Activity Relationship (SAR) Investigations based on Molecular Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For hydrazine and hydrazone derivatives, extensive SAR investigations have been conducted, particularly in the context of antimicrobial activity. nih.govacs.orgnih.gov

A recurrent theme is the influence of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, is often correlated with enhanced biological activity. nih.gov Studies on various hydrazide-hydrazones have shown that derivatives with chloro, bromo, or nitro groups on the aromatic ring generally exhibit better antibacterial activity than those with electron-donating groups like methoxy (B1213986) or hydroxyl groups. nih.gov This is attributed to the modification of the electronic properties of the molecule, which can enhance binding affinity to the target or influence the compound's reactivity.

The SAR for this class of compounds can be summarized by several key points:

Electronic Effects: Electron-withdrawing substituents on the phenyl ring (e.g., Cl, NO2) frequently improve antimicrobial potency. nih.gov

Steric Factors: The position and size of substituents are critical. The 2,6-dichloro pattern, for example, forces a specific conformation of the phenyl ring relative to the hydrazine side chain, which can be crucial for fitting into a specific enzyme's active site. nih.gov

The Hydrazine/Hydrazone Moiety: This functional group is often essential for activity, acting as a key pharmacophore that can form hydrogen bonds or coordinate with metal ions in enzyme active sites. mdpi.com

Anti-Microbial Mode of Action at the Molecular/Cellular Level (e.g., bacterial enzyme targets, cell wall synthesis inhibition)

Hydrazide and hydrazone derivatives are well-documented as possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.govresearchgate.net The precise mode of action can vary but often involves interference with essential cellular processes in the pathogen.

Several potential molecular mechanisms have been proposed for this class of compounds:

Inhibition of Essential Enzymes: Molecular docking studies have suggested that some hydrazone derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. mdpi.com Other potential enzyme targets include dihydrofolate reductase. researchgate.net

Disruption of Cell Wall/Membrane Integrity: Some novel fungicides have been shown to act by first destroying the cell wall structure, leading to damage of the cell membrane and leakage of intracellular contents. mdpi.com Scanning electron microscopy of bacteria treated with hydralazine, a hydrazine derivative, revealed significant changes in cell morphology, suggesting membrane damage. mdpi.com

Interference with Energy Metabolism: Inhibition of enzymes like ATPase can disrupt the cellular energy supply (ATP), leading to slowed metabolism and eventual cell death. mdpi.com

The antimicrobial efficacy of various hydrazine derivatives has been quantified in numerous studies, with reported Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative Class | Tested Organisms | Reported MIC (μg/mL) | Proposed or Potential Mechanism |

| 1,2-dihydropyrimidine derivatives | M. luteus | 0.08 | Not specified. nih.gov |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 1.95 - 7.81 | Not specified. nih.gov |

| Nicotinic acid hydrazide-hydrazones | P. aeruginosa | 0.19 - 0.22 | Not specified. nih.gov |

| Lactic acid hydrazide-hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | Inhibition of virulence factors (e.g., biofilm formation). nih.gov |

Applications of 1 2,6 Dichlorophenyl Ethyl Hydrazine and Its Derivatives in Advanced Chemical Disciplines

Strategic Building Blocks and Intermediates in Complex Organic Synthesis

Hydrazine (B178648) derivatives, including (1-(2,6-Dichlorophenyl)ethyl)hydrazine, are recognized as crucial building blocks and intermediates in the field of organic synthesis. sciforum.net Their inherent reactivity and modular nature make them indispensable for the construction of a wide array of organic molecules, particularly heterocyclic compounds. enamine.net

One of the most significant applications of hydrazines is in the synthesis of pyrazole (B372694) derivatives. pharmaguideline.commdpi.com The reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent is a classic and widely employed method for constructing the pyrazole ring system. mdpi.comjournalagent.com This reaction, known as the Knorr pyrazole synthesis, proceeds through a cyclocondensation mechanism. Variations of this approach include the use of α,β-unsaturated carbonyl compounds, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. beilstein-journals.org The versatility of these methods allows for the synthesis of polysubstituted pyrazoles by carefully selecting the starting hydrazine and dicarbonyl components. organic-chemistry.org For instance, 1,3,5-trisubstituted pyrazoles can be synthesized through the cyclocondensation of hydrazines with diketones. nih.gov

The utility of hydrazines extends to the synthesis of other important heterocyclic systems. For example, they are key precursors for the synthesis of pyridazine (B1198779) and pyridazinone analogues. iglobaljournal.comliberty.edu The condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents, such as γ-keto acids, leads to the formation of the pyridazine ring. nih.gov This approach has been utilized to synthesize a variety of substituted pyridazinones. mdpi.commdpi.com

Furthermore, hydrazine derivatives are instrumental in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. beilstein-journals.org These reactions often involve the in situ generation of reactive intermediates from hydrazines, which then participate in cascade reactions to form the final product. beilstein-journals.org The ability to use hydrazines in this manner highlights their importance as strategic intermediates in modern organic synthesis. nih.gov

The modularity and straightforward synthesis of hydrazone frameworks, derived from hydrazines, also contribute to their value as building blocks for functional materials. acs.org The diverse reactivity of hydrazines has also been harnessed in the synthesis of various other heterocyclic systems, including 1,2,4-triazoles and fused heterocyclic compounds like pyrano[2,3-d]pyrimidines. enamine.netnih.gov The reaction of hydrazines with appropriate precursors allows for the construction of these complex ring systems, which are often found in biologically active molecules. mdpi.comzsmu.edu.ua

The following table summarizes the role of hydrazine derivatives as building blocks in the synthesis of various heterocyclic compounds:

| Heterocyclic Compound | Synthetic Precursors | Reaction Type |

| Pyrazoles | 1,3-Diketones, α,β-Unsaturated Carbonyls | Cyclocondensation |

| Pyridazines/Pyridazinones | γ-Keto Acids, 1,4-Dicarbonyls | Cyclocondensation |

| 1,2,4-Triazoles | Dicarbonyl Compounds | Condensation |

| Pyrano[2,3-d]pyrimidines | Barbituric Acid, Aldehydes, Ethyl Acetoacetate | Multicomponent Reaction |

| Thiophene Derivatives | Bis(2-chloroprop-2-en-1-yl)sulfide | Heterocyclization |

| Pyrrole Derivatives | Bis(2-chloroprop-2-en-1-yl)sulfide | Heterocyclization |

Reagents in Catalytic Processes and Novel Reaction Development

Arylhydrazines, such as this compound, and their derivatives have emerged as important reagents in the development of novel catalytic processes. researchgate.net Under catalytic conditions, these compounds can serve as sources of various reactive intermediates, enabling a range of chemical transformations. researchgate.net

One key application is the use of arylhydrazines as precursors to aryl radicals. researchgate.net Under mild oxidative conditions, arylhydrazines can be converted to unstable diazenes, which then decompose to generate aryl radicals. researchgate.net These highly reactive species can participate in a variety of catalytic reactions, including:

Heck-type reactions: The coupling of the aryl radical with an alkene.

Conjugate additions: The addition of the aryl radical to an α,β-unsaturated carbonyl compound.

C-H bond arylations: The direct functionalization of a C-H bond with the aryl group.

The in situ generation of aryl radicals from stable and readily available arylhydrazines offers a significant advantage over other methods that may require harsh reaction conditions or the use of pre-functionalized starting materials. researchgate.net

Furthermore, hydrazone derivatives, which can be readily prepared from hydrazines, have found applications in catalysis. The Schiff base character of hydrazones makes them effective ligands for various metal catalysts. The specific groups attached to the hydrazone moiety can be tuned to modulate the catalytic and analytical properties of the resulting metal complexes. nih.gov

Applications in Analytical Chemistry and Sensor Technologies

The chemical properties of this compound and its derivatives make them suitable for applications in analytical chemistry, particularly in the development of sensors and new detection methodologies.

Hydrazone derivatives, readily synthesized from this compound, can function as ligands in chemosensors. The ability of the hydrazone moiety to coordinate with metal ions can be exploited to design colorimetric or fluorometric sensors. Upon binding of a specific analyte (e.g., a metal cation), a change in the absorption or emission properties of the hydrazone-based sensor molecule can be observed, allowing for the qualitative and quantitative determination of the analyte. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the substituents on the aromatic rings of the hydrazone.

The reactivity of the hydrazine group can be utilized in derivatization methods for the detection of certain analytes. For example, hydrazine can react with carbonyl compounds to form stable hydrazones. This reaction can be used to "tag" aldehydes and ketones in a complex mixture, facilitating their separation and subsequent analysis by techniques such as chromatography or mass spectrometry. The dichlorophenyl group in this compound could potentially serve as a useful label for detection by methods sensitive to halogenated compounds.

Contributions to Materials Science and Optoelectronics

Derivatives of this compound have shown potential for applications in materials science and optoelectronics. The incorporation of this chemical scaffold into larger molecular architectures can lead to materials with interesting and useful properties.

For example, pyridazine-containing compounds have been investigated for their potential use in organic semiconductors. liberty.edu The electronic properties of the pyridazine ring, combined with the ability to modify the substituents on the ring, allow for the tuning of the material's charge transport characteristics. The synthesis of novel pyridazine derivatives from hydrazine precursors is an active area of research in this field. nih.gov

Furthermore, the study of intermolecular interactions in the solid state is crucial for the design of new materials with specific properties. The crystal structure of derivatives of this compound, such as (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, reveals the presence of various non-covalent interactions, including π-π stacking, C-H···O, N-H···O, and C-H···Cl hydrogen bonds. nih.gov Understanding and controlling these interactions is essential for the rational design of crystalline materials with desired packing arrangements and, consequently, desired optical or electronic properties.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The current synthesis of (1-(2,6-Dichlorophenyl)ethyl)hydrazine and its derivatives often relies on conventional methods that may not be optimized for efficiency, atom economy, or environmental sustainability. Future research should prioritize the development of innovative synthetic strategies. A significant area for exploration is the application of catalytic methods to streamline the synthesis. For instance, the use of transition-metal catalysts could enable more direct and selective routes to the target molecule, minimizing the need for protecting groups and reducing the number of synthetic steps.

Furthermore, the principles of green chemistry should be a guiding framework for the development of new synthetic pathways. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For example, exploring mechanochemical synthesis or flow chemistry could offer substantial improvements in terms of reaction times, yields, and waste reduction. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Parameter | Conventional Route | Catalytic Route (Proposed) | Green Chemistry Route (Proposed) |

|---|---|---|---|

| Efficiency | Moderate | High | High |

| Atom Economy | Low to Moderate | High | Very High |

| Sustainability | Low | Moderate | High |

| Key Features | Multi-step, use of stoichiometric reagents | Fewer steps, high selectivity, catalyst recovery | Use of renewable resources, safer solvents, energy efficient |

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring its reactivity. The application of advanced spectroscopic and imaging techniques can provide unprecedented insights into the transient intermediates and transition states that govern these chemical transformations.

Future research could employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor the progress of reactions in real-time. biorxiv.orgresearchgate.net These methods can provide valuable information about the formation and consumption of reactants, intermediates, and products. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to identify and characterize fleeting intermediates. For a deeper understanding of the electronic and structural dynamics, time-resolved spectroscopic techniques, like pump-probe spectroscopy, could be employed to study the excited-state properties and reaction dynamics on ultrafast timescales.

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.goveaspublisher.com For this compound, these computational tools can be leveraged for the de novo design of novel derivatives with tailored properties. By training machine learning models on large datasets of chemical structures and their corresponding properties, it is possible to generate new molecules with desired characteristics, such as enhanced catalytic activity or specific biological interactions. frontiersin.org

Deep learning architectures, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), are particularly well-suited for this task. nih.govnih.gov These models can learn the underlying patterns in chemical data and generate novel, valid chemical structures. Furthermore, ML models can be developed to accurately predict various physicochemical properties of new derivatives, such as solubility, stability, and reactivity, thereby accelerating the discovery and development process. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation.

Discovery of Undiscovered Chemical Reactivity and Catalytic Roles of the Compound

The reactivity of this compound is likely to extend beyond its currently known chemical transformations. Future research should aim to uncover novel reactivity patterns and explore its potential as a catalyst or a precursor to catalytically active species. The presence of the hydrazine (B178648) moiety suggests its potential as a reducing agent or as a ligand for transition metals. acs.org

Systematic studies of its reactions with a wide range of electrophiles and nucleophiles could reveal new synthetic applications. Moreover, the investigation of its coordination chemistry with various metal centers could lead to the discovery of new catalysts for a variety of organic transformations. The steric and electronic properties conferred by the 2,6-dichlorophenyl group could lead to unique selectivity and reactivity in such catalytic systems. Mechanistic studies, combining experimental and computational approaches, will be essential to understand and exploit any new-found reactivity. rsc.org

Expanding Molecular Interaction Studies to New Biological Systems and Pathways in a Fundamental Context

The study of molecular interactions is fundamental to understanding the behavior of a compound in a chemical or biological environment. For this compound and its derivatives, future research should focus on a comprehensive exploration of their non-covalent interactions. Techniques such as X-ray crystallography can provide detailed information about the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.goviucr.orgdoaj.orgresearchgate.net

In a broader context, investigating the interactions of this compound with various biological macromolecules, such as proteins and nucleic acids, could unveil its potential in a fundamental biological context. While not aimed at therapeutic applications, such studies can provide valuable insights into molecular recognition processes. Techniques like nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to characterize these interactions in detail. Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental studies by providing a theoretical framework for understanding the binding modes and affinities of these interactions.

Q & A

Q. What are the established synthetic routes for (1-(2,6-Dichlorophenyl)ethyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound is typically synthesized via condensation reactions between hydrazine derivatives and 2,6-dichlorophenyl-substituted ketones or esters. For example, refluxing a ketone precursor (e.g., 1-(2,6-dichlorophenyl)ethanone) with hydrazine hydrate in ethanol under inert conditions is a common approach . Optimization includes:

- Temperature control : Prolonged reflux (~5–8 hours) ensures complete conversion .

- Solvent selection : Ethanol or methanol balances reactivity and solubility .

- Purification : Vacuum distillation or recrystallization from aqueous ethanol improves purity .

Key Data : Yields range from 65–85% depending on substituent electronic effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy : Confirms N–H stretching (3100–3300 cm⁻¹) and C=N/C–Cl bonds (1600–1650 cm⁻¹; 600–800 cm⁻¹) .

- NMR : H NMR shows hydrazine NH protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm); C NMR confirms aryl-Cl environments .

- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% deviation) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with theoretical masses .

Q. How does the reactivity of this compound compare to other arylhydrazines?

- Methodological Answer: The 2,6-dichloro substitution enhances electrophilicity at the hydrazine moiety, facilitating nucleophilic additions (e.g., with carbonyl compounds to form hydrazones) . Compared to monosubstituted analogs, its steric hindrance slows cyclization but improves selectivity in heterocycle synthesis (e.g., pyrazoles) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning. Systematic SAR studies using:

- Structural analogs : Compare 2,6-dichloro vs. 2,4-dichloro derivatives (e.g., reduced steric bulk in 2,4-substituted analogs increases membrane permeability) .

- In silico docking : Predict binding affinities to targets like α-adrenoceptors, where 2,6-dichloro groups enhance hydrophobic interactions .

Example : A 2023 study linked 2,6-dichloro substitution to 30% higher receptor inhibition than 3,4-dichloro analogs .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess stability of inhibitor-enzyme complexes (e.g., 100-ns trajectories reveal Cl–π interactions with catalytic residues) .

- DFT Calculations : Optimize geometry and predict redox behavior (e.g., HOMO-LUMO gaps ~4.5 eV indicate moderate electrophilicity) .

- ADMET Prediction : Evaluate logP (2.1–2.5) and bioavailability scores (>0.55) to prioritize analogs .

Q. What experimental approaches validate the mechanism of action in anticancer studies involving this compound?

- Methodological Answer:

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in cancer cell lines (e.g., IC = 12 µM in MCF-7) .

- ROS Detection : DCFH-DA staining quantifies reactive oxygen species (ROS) induction, correlating with mitochondrial dysfunction .

- Western Blotting : Track caspase-3/9 activation and Bcl-2/Bax ratio changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.